1-(3-Bromophenoxy)propan-2-one
Overview
Description
1-(3-Bromophenoxy)propan-2-one, or 3-bromophenoxy propanone, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of heterocyclic compounds and as a reactant in organic synthesis. In addition, 3-bromophenoxy propanone has been used in a variety of scientific research applications, including in the study of enzyme kinetics and drug metabolism.
Scientific Research Applications
Mechanisms and Chemical Syntheses
Nucleophilic Attack Mechanisms : Studies have shown the regioselective nucleophilic attack on π-allyl Pd complexes, leading to the synthesis of compounds like 1,2-diphenoxy-2-propene. These findings are crucial for understanding the chemical behavior and potential applications of bromophenoxy derivatives in synthetic chemistry (Organ, Miller, & Konstantinou, 1998).
Antibacterial Applications : Research into bio-based monomers derived from niacin, incorporating into dental resin systems, highlights the potential antibacterial applications of compounds related to "1-(3-Bromophenoxy)propan-2-one". This could pave the way for developing new dental materials with enhanced antibacterial properties (Li, Yu, Liu, Deng, & He, 2019).
Enantioenriched Synthesis : Enzymatic strategies have been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, offering a pathway to valuable precursors of antimicrobial agents. This approach demonstrates the versatility of bromophenoxy derivatives in synthesizing bioactive compounds (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Metallophthalocyanines Synthesis : The development of new metal-free and metallophthalocyanines, incorporating "1-(3-Bromophenoxy)propan-2-one" derivatives, showcases the compound's utility in creating materials with potential applications in catalysis, photodynamic therapy, and as colorants (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Dopamine Beta-Hydroxylase Inhibition : Research on the mechanism-based inhibition of dopamine beta-hydroxylase by bromophenol derivatives indicates potential therapeutic applications in modulating catecholamine levels, relevant to neurological disorders (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
properties
IUPAC Name |
1-(3-bromophenoxy)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUCAJHCWJFEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenoxy)propan-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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